molecular formula C13H15NO5 B057352 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid CAS No. 112661-85-5

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid

Cat. No.: B057352
CAS No.: 112661-85-5
M. Wt: 265.26 g/mol
InChI Key: GOBFUUKGAGSJCV-UHFFFAOYSA-N
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Description

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid is a compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol . It is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical compounds. This compound is often used in research and industrial settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid typically involves the protection of amino acids. One common method is the reaction of Nα-Cbz-aspartic acid with formaldehyde to form (S)-2-(((benzyloxy)carbonyl)-5-oxooxazolidin-4-yl)acetic acid . This intermediate can then be converted into the target compound through various steps, including the formation of activated esters or mixed anhydrides.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxycarbonylamino-butyric acid: Similar in structure but with a different carbon chain length.

    N-Carbobenzoxy-L-glutamic acid 5-benzyl ester: Another compound with a benzyloxycarbonyl group, used in similar applications.

Uniqueness

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings.

Properties

IUPAC Name

4-oxo-5-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)8-14-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBFUUKGAGSJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30463821
Record name 5-{[(Benzyloxy)carbonyl]amino}-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112661-85-5
Record name 5-{[(Benzyloxy)carbonyl]amino}-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30463821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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